molecular formula C17H18N4O B15052826 4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol

4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol

Cat. No.: B15052826
M. Wt: 294.35 g/mol
InChI Key: ZZYHHXAOJASNQF-UHFFFAOYSA-N
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Description

4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol is a synthetic small molecule featuring an imidazo[1,2-a]pyrazine core substituted at the 3-position with a cyclopentylamino group and at the 2-position with a phenol moiety. The cyclopentylamino group contributes to the molecule’s lipophilicity and steric bulk, while the phenol moiety enhances solubility through hydrogen bonding.

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

4-[3-(cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl]phenol

InChI

InChI=1S/C17H18N4O/c22-14-7-5-12(6-8-14)16-17(19-13-3-1-2-4-13)21-10-9-18-11-15(21)20-16/h5-11,13,19,22H,1-4H2

InChI Key

ZZYHHXAOJASNQF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol typically involves multistep reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyrazine with cyclopentanone in the presence of a suitable catalyst can yield the imidazo[1,2-a]pyrazine core.

    Introduction of the Phenol Group: The phenol group can be introduced via electrophilic aromatic substitution reactions. This step often requires the use of strong acids or bases to facilitate the substitution.

    Attachment of the Cyclopentylamino Group: The final step involves the introduction of the cyclopentylamino group through nucleophilic substitution reactions. This can be achieved by reacting the intermediate compound with cyclopentylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The imidazo[1,2-a]pyrazine ring can undergo substitution reactions with halogens, alkyl groups, or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, alkyl halides, and nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines, alcohols, and reduced derivatives.

    Substitution: Halogenated, alkylated, or other substituted derivatives.

Scientific Research Applications

4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain kinases or activate specific signaling pathways, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol are compared below with analogous imidazo[1,2-a]pyrazine and related heterocyclic derivatives. Key parameters include substituent effects, physicochemical properties, and synthetic yields.

Substituent Variations on the Imidazo[1,2-a]pyrazine Core

Compound Name Substituent(s) Molecular Formula Molecular Weight Yield (%) Key Structural Features
4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol Cyclopentylamino (C5H9NH) Not explicitly given* ~350–375 g/mol† N/A Balanced lipophilicity; moderate steric bulk from cyclopentyl group
4-(3-(Tert-butylamino)imidazo[1,2-a]pyrazin-2-yl)benzene-1,2-diol (2a) Tert-butylamino (C4H9)3NH C17H19N5O2 299.10 g/mol 84.1 Higher steric bulk; improved metabolic stability but reduced solubility
4-[3-(2-Ethyl-6-methylanilino)imidazo[1,2-a]pyrazin-2-yl]-2-methoxyphenol (C169-0346) 2-Ethyl-6-methylanilino C22H22N4O2 374.44 g/mol N/A Aromatic substitution enhances π-π interactions; methoxy group improves membrane permeability
PHENOL, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-5-yl]- Methylamino (CH3NH) C13H13N5O 263.28 g/mol N/A Small substituent; higher solubility but reduced binding affinity in hydrophobic pockets

Notes: *Molecular formula estimated based on structural analogs. †Molecular weight inferred from similar compounds (e.g., C169-0346: 374.44 g/mol ).

Physicochemical and Spectral Comparisons

  • Solubility and Lipophilicity: The cyclopentylamino group in the target compound provides intermediate lipophilicity compared to the highly hydrophobic tert-butyl group in 2a and the polar methylamino group in ’s derivatives . Phenolic -OH groups (as in the target compound and 2a) enhance aqueous solubility via hydrogen bonding, whereas methoxy or methyl groups (e.g., C169-0346) reduce polarity .
  • Spectral Data: 1H NMR: Tert-butylamino derivatives (e.g., 2a) show characteristic singlets for the nine equivalent protons at δ 1.03 ppm, while cyclopentylamino protons would exhibit complex multiplet splitting (δ 1.5–2.5 ppm) due to non-equivalent hydrogens . 13C NMR: Cyclopentyl carbons resonate at δ 20–35 ppm, distinct from tert-butyl carbons (δ 30–56 ppm) .

Biological Activity

4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol is a compound characterized by its unique imidazo[1,2-a]pyrazine core structure, which is linked to a cyclopentylamino group and a phenolic moiety. This structural configuration suggests potential biological activities that may be leveraged in medicinal chemistry.

  • Molecular Formula : C17H18N4O
  • Molecular Weight : 294.35 g/mol

The compound's reactivity is influenced by the presence of functional groups such as the phenolic hydroxyl and nitrogen-containing heterocycles. These features enable interactions with various biological targets, which are crucial for its pharmacological applications.

Biological Activity Overview

Research indicates that 4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol exhibits significant biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various diseases. Below are some key areas of biological activity:

Enzyme Inhibition

The compound has been studied for its potential to inhibit enzymes related to cancer progression and other pathological conditions. For instance, it may act on kinases or phosphatases that play critical roles in cellular signaling pathways.

Anticancer Properties

Preliminary studies suggest that 4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol may possess anticancer properties. Its structural similarity to other known anticancer agents indicates a potential role in cancer therapy.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes some key comparisons:

Compound NameStructureBiological Activity
4-(3-(Cyclohexylamino)imidazo[1,2-a]pyrazin-2-yl)phenolSimilar core with cyclohexyl groupPotentially similar anticancer properties
4-(Imidazol-1-yl)phenolContains imidazole instead of imidazo[1,2-a]pyrazineKnown for antifungal activity
Imidazo[1,2-a]pyridine derivativesRelated heterocyclic compoundsVarious pharmacological activities including antimicrobial

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol:

  • In Vitro Studies : Laboratory tests have demonstrated that this compound can inhibit specific cancer cell lines, suggesting its potential as a therapeutic agent.
  • Mechanistic Studies : Research has explored the mechanisms by which this compound interacts with target proteins. It appears to modulate signaling pathways associated with cell proliferation and apoptosis.
  • Animal Models : Preliminary animal studies indicate that treatment with 4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol can reduce tumor growth in xenograft models.

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